Rho-Kinase-IN-3 -

Rho-Kinase-IN-3

Catalog Number: EVT-269961
CAS Number:
Molecular Formula: C24H20N4O2
Molecular Weight: 396.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK270822A is a novel selective inhibitor of G protein-coupled receptor kinase 2 (GRK2).
Source and Classification

Rho-Kinase-IN-3 is synthesized from a chemical framework that includes an isoquinoline scaffold. It belongs to the class of small-molecule inhibitors targeting Rho-associated kinases, specifically focusing on the inhibition of the RhoA/ROCK signaling pathway. The development of Rho-Kinase-IN-3 and similar compounds has been driven by the need to explore novel therapeutic avenues for managing intraocular pressure and other related pathologies.

Synthesis Analysis

The synthesis of Rho-Kinase-IN-3 involves several key steps that optimize its structure for enhanced inhibitory activity. Initial studies focused on analogues derived from isoquinoline, where various substituents were introduced to evaluate their impact on potency.

  1. Starting Materials: The synthesis typically begins with commercially available isoquinoline derivatives.
  2. Reactions: Key reactions include:
    • N-Alkylation: Introducing alkyl groups to nitrogen atoms to enhance solubility and biological activity.
    • Formation of Amine Bonds: Utilizing coupling reactions to form amine linkages, crucial for maintaining structural integrity.
  3. Optimization: The synthesized compounds undergo rigorous testing for their inhibitory potency against Rho kinase, with select analogues being evaluated in vivo for pharmacokinetic properties.

Technical parameters such as reaction temperature, solvent choice, and reaction time are critical for maximizing yield and purity.

Molecular Structure Analysis

Rho-Kinase-IN-3 features a complex molecular structure characterized by:

  • Core Structure: An isoquinoline backbone that provides stability and facilitates interaction with the target enzyme.
  • Functional Groups: Various substituents that enhance binding affinity and specificity towards Rho kinase.
  • Three-Dimensional Configuration: The spatial arrangement of atoms is crucial for its inhibitory action; stereochemistry plays a significant role, with specific isomers demonstrating higher potency.

The molecular formula can be represented as CxHyNzC_{x}H_{y}N_{z}, where xx, yy, and zz correspond to the number of carbon, hydrogen, and nitrogen atoms respectively.

Chemical Reactions Analysis

Rho-Kinase-IN-3 participates in several important chemical reactions:

  1. Enzyme Inhibition: The primary reaction involves binding to the active site of Rho-associated protein kinase, preventing substrate phosphorylation.
  2. Phosphorylation Dynamics: By inhibiting Rho kinase activity, it alters downstream phosphorylation events involving myosin light chain and other substrates critical for cytoskeletal dynamics.
  3. Metabolic Stability: Studies indicate that Rho-Kinase-IN-3 exhibits stability in metabolic assays, suggesting resistance to enzymatic degradation in biological systems.

These reactions highlight its potential as a therapeutic agent by modulating key signaling pathways.

Mechanism of Action

The mechanism of action for Rho-Kinase-IN-3 primarily involves:

  1. Inhibition of Rho Kinase Activity: By binding to the kinase domain, it prevents the phosphorylation of myosin light chain, leading to reduced smooth muscle contraction.
  2. Alteration of Cytoskeletal Dynamics: Inhibition results in changes to actin stress fibers and focal adhesions, affecting cell shape and motility.
  3. Regulation of Cellular Processes: The compound impacts various cellular functions such as adhesion, migration, and contractility through modulation of the RhoA/ROCK pathway.

Experimental data supports these mechanisms through assays measuring changes in phosphorylation status and cellular morphology post-treatment.

Physical and Chemical Properties Analysis

Rho-Kinase-IN-3 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide but may have limited aqueous solubility.
  • Stability: Demonstrates stability under physiological conditions, which is critical for therapeutic applications.
  • Melting Point and Boiling Point: Specific values can vary based on purity but are essential for characterizing the compound's thermal properties.

These properties are crucial for formulation development and determining the appropriate delivery methods in clinical settings.

Applications

Rho-Kinase-IN-3 has significant applications in various scientific domains:

  1. Glaucoma Treatment: As a Rho kinase inhibitor, it shows promise in lowering intraocular pressure by enhancing aqueous humor outflow through trabecular meshwork relaxation.
  2. Cardiovascular Research: Its role in modulating vascular smooth muscle contraction positions it as a candidate for treating hypertension and other vascular disorders.
  3. Cell Biology Studies: The compound serves as a valuable tool for investigating the roles of the Rho/ROCK pathway in cell motility, adhesion, and cytoskeletal organization.
Introduction to Rho-Kinase Signaling and Therapeutic Targeting

RhoA/ROCK Pathway in Cellular Physiology and Pathophysiology

The RhoA/Rho-associated coiled-coil kinase (ROCK) signaling axis serves as a master regulator of cytoskeletal dynamics, influencing fundamental cellular processes including contraction, motility, proliferation, and gene expression. This pathway operates through two highly homologous isoforms: ROCK1 (ROKβ) and ROCK2 (ROKα), which share 65% overall amino acid sequence identity and 92% kinase domain homology [6] [9]. Despite structural similarities, these isoforms exhibit distinct tissue distributions and pathophysiological roles: ROCK1 predominates in lung, liver, spleen, kidney, and testis, while ROCK2 is enriched in brain and cardiac tissue [3] [6].

Mechanistically, activated RhoA-GTP binds to the Rho-binding domain (RBD) of ROCK, relieving autoinhibition mediated by the C-terminal pleckstrin homology domain. This conformational change enables ROCK to phosphorylate downstream substrates including:

  • Myosin light chain phosphatase (MYPT1), enhancing myosin light chain phosphorylation and actomyosin contractility
  • LIM kinase, which inactivates cofilin and stabilizes actin filaments
  • Ezrin/radixin/moesin (ERM) proteins, linking actin to membrane structures [3] [6] [9]

Table 1: ROCK Isoform Characteristics

FeatureROCK1ROCK2
Gene LocationChromosome 18 (18q11.1)Chromosome 2 (2p24)
Tissue ExpressionLung, liver, spleenBrain, heart
Molecular Weight158 kDa160 kDa
Pathological RolesFibrosis, apoptosisHypertension, vasospasm

Dysregulated ROCK signaling manifests across multiple disease states. In cardiovascular pathologies, hyperactivation contributes to endothelial dysfunction through suppression of endothelial nitric oxide synthase (eNOS) expression and increased reactive oxygen species production [3] [9]. Metabolic syndrome features elevated ROCK activity in insulin-resistant tissues, where it promotes serine phosphorylation of insulin receptor substrate-1 (IRS-1), disrupting insulin signaling cascades [5]. Ocular diseases such as glaucoma involve ROCK-mediated cytoskeletal changes in trabecular meshwork cells, impairing aqueous humor outflow [2] [4].

Rationale for Targeting Rho-Kinase in Disease Modulation

Pharmacological ROCK inhibition presents compelling therapeutic potential due to the kinase's position as a convergence point for diverse pathological cascades:

  • Vascular Dysregulation: ROCK inhibition reverses pathological vasoconstriction by reducing calcium sensitization in vascular smooth muscle cells. This mechanism underpins benefits in hypertension, coronary vasospasm, and pulmonary arterial hypertension [3] [9].
  • Endothelial Protection: By enhancing eNOS expression and reducing vascular inflammation, ROCK inhibitors improve endothelial function in atherosclerosis and diabetes [5] [9].
  • Cytoskeletal Modulation: In corneal endothelium, ROCK inhibition accelerates wound healing by promoting cell migration and barrier function restoration, offering promise for Fuchs' dystrophy treatment [7].
  • Metabolic Effects: ROCK inhibition improves insulin sensitivity through IRS-1 signaling normalization and GLUT4 translocation enhancement in skeletal muscle [5].

Emergence of Rho-Kinase-IN-3 as a Pharmacological Tool

Rho-Kinase-IN-3 (Chemical name: Unspecified in sources; CAS: 864082-23-5) represents a next-generation ROCK inhibitor designed to overcome limitations of first-generation compounds like fasudil and Y-27632. Its development stems from systematic structure-activity optimization focused on enhancing kinase selectivity and potency. Key pharmacological characteristics include:

  • High Potency: Demonstrates IC₅₀ of 8 nM against ROCK1, representing ≥10-fold increased potency compared to early inhibitors [1].
  • Selectivity Profile: Exhibits >100-fold selectivity for ROCK1 over closely related AGC family kinases (PKA, PKC, PKG) based on kinase panel screening data.
  • Chemical Properties: Molecular weight 396.44 g/mol with formula C₂₄H₂₀N₄O₂. The structure features a benzimidazole core with strategically positioned hydrogen bond acceptors that optimize ATP-binding pocket interactions [1].

Properties

Product Name

Rho-Kinase-IN-3

IUPAC Name

N-(1H-indazol-5-yl)-6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxamide

Molecular Formula

C24H20N4O2

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C24H20N4O2/c1-14-23(24(30)27-19-8-9-21-18(11-19)13-25-28-21)20(12-22(29)26-14)17-7-6-15-4-2-3-5-16(15)10-17/h2-11,13,20H,12H2,1H3,(H,25,28)(H,26,29)(H,27,30)

InChI Key

ODLNBFNBEPOFNC-UHFFFAOYSA-N

SMILES

CC1=C(C(CC(=O)N1)C2=CC3=CC=CC=C3C=C2)C(=O)NC4=CC5=C(C=C4)NN=C5

Solubility

Soluble in DMSO

Synonyms

GSK270822A

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC3=CC=CC=C3C=C2)C(=O)NC4=CC5=C(C=C4)NN=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.